(2S)-2-amino-2-(3-methoxyphenyl)acetic acid
Overview
Description
(2S)-2-Amino-2-(3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the third position and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the use of 3-methoxybenzaldehyde as a starting material. The synthetic route typically includes the following steps:
Reduction: 3-Methoxybenzaldehyde is reduced to 3-methoxybenzyl alcohol using a reducing agent such as sodium borohydride.
Oxidation: The 3-methoxybenzyl alcohol is then oxidized to 3-methoxyphenylacetic acid using an oxidizing agent like potassium permanganate.
Amination: The 3-methoxyphenylacetic acid is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and enzymatic methods may also be explored for more efficient production.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-2-(3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products:
Oxidation: 2-Amino-2-(3-hydroxyphenyl)acetic acid.
Reduction: 2-Amino-2-(3-methoxyphenyl)ethanol.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(3-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the methoxy and amino groups, making it less versatile in certain synthetic applications.
3-Methoxyphenylacetic acid: Similar structure but lacks the amino group, limiting its biological activity.
2-Amino-2-phenylacetic acid: Lacks the methoxy group, affecting its hydrophobic interactions and overall activity.
Uniqueness: (2S)-2-Amino-2-(3-methoxyphenyl)acetic acid is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-methoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVNPOZWRHJPM-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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